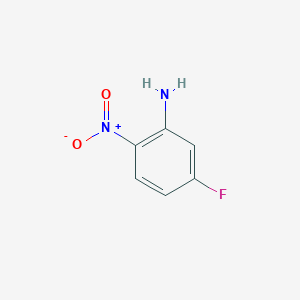

5-Fluoro-2-nitroaniline

Description

Properties

IUPAC Name |

5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMFCHWOVJDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178352 | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-11-1 | |

| Record name | 5-Fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2369-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-2-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHM7S3T84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.

Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoronitrobenzene (B147775)

This is a widely employed and efficient method for the synthesis of this compound, proceeding via a nucleophilic aromatic substitution mechanism. The reaction involves the treatment of 2,4-difluoronitrobenzene with ammonia (B1221849). The fluorine atom para to the strongly electron-withdrawing nitro group is selectively displaced by the amine nucleophile.

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nitro group delocalizes the negative charge, facilitating the nucleophilic attack and subsequent departure of the fluoride (B91410) leaving group.

Experimental Protocol

Materials:

-

2,4-Difluoronitrobenzene

-

Concentrated aqueous ammonia or ammonia gas

-

Water

-

Reaction vessel (e.g., 500 mL three-necked flask)

Procedure:

-

Charge the reaction vessel with 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.

-

With stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C. Alternatively, 127.5 g of concentrated ammonia water can be used.

-

Maintain the reaction mixture at 40°C for 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, cool the mixture to 5-10°C with continuous stirring to induce crystallization.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 98-98.5% | [1] |

| Purity | High (recrystallization may be performed if needed) | |

| Reaction Time | 3 hours | [1] |

| Temperature | 35-40°C | [1] |

Selective Reduction of 2,4-Dinitrofluorobenzene

This pathway involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene. The nitro group at the 2-position is preferentially reduced due to steric hindrance and the electronic environment. Iron powder in the presence of an acid, such as acetic acid, is a common and effective reducing agent for this transformation.

Reaction Mechanism

The precise mechanism for the selective reduction with iron in acidic medium involves a series of single-electron transfers from the iron surface to the nitro group. The acid facilitates the generation of the active reducing species and protonates the nitro group, making it more susceptible to reduction. The nitro group at the 2-position is more sterically hindered, which is believed to play a role in the selectivity of the reduction.

Experimental Protocol

Materials:

-

2,4-Dinitrofluorobenzene

-

Iron powder (electrolytic)

-

Acetic acid

-

Ethyl acetate (B1210297) (for extraction)

Procedure:

-

To a suspension of 108 g of iron powder in 1000 g of acetic acid, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.

-

Maintain the reaction temperature between 60 and 110°C during the addition.

-

After the addition is complete, stir the reaction mixture at 110 to 138°C for 1.5 hours.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethanol (B145695) to obtain orange crystals of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 79% | [2] |

| Purity | Recrystallization yields a pure product. | |

| Reaction Time | 1.5 hours | [2] |

| Temperature | 110-138°C | [2] |

Multi-step Synthesis from 4-Fluoroaniline (B128567)

This synthetic route involves a three-step process starting from 4-fluoroaniline: protection of the amino group, nitration, and subsequent deprotection. This method allows for controlled nitration and can be advantageous when direct nitration is problematic.

Overall Workflow

Experimental Protocol

Step 1: Acetylation of 4-Fluoroaniline

-

In a suitable reaction vessel, dissolve 4-fluoroaniline in acetic anhydride.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-(4-fluorophenyl)acetamide.

-

Filter, wash with cold water, and dry the product.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.

-

Slowly add the N-(4-fluorophenyl)acetamide to the cooled nitrating mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash with cold water until the filtrate is neutral, and dry the N-(5-fluoro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-fluoro-2-nitrophenyl)acetamide

-

Reflux the N-(5-fluoro-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it to precipitate the this compound.

-

Filter the product, wash with water, and dry.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | Varies depending on the efficiency of each step. | |

| Purity | High, with purification at each step. | |

| Reaction Time | Multi-day synthesis. |

Safety Considerations

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

An emergency eyewash and safety shower should be readily accessible.

Specific Hazards:

-

2,4-Difluoronitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[3][4]

-

Nitration Reactions: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents.[5][6][7] Reactions can be highly exothermic and may lead to runaway reactions if not properly controlled.[8] Temperature control is critical.[5][6][7]

-

Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and can cause severe respiratory and skin irritation. Handle with care in a well-ventilated area.

This guide provides a foundation for the synthesis of this compound. Researchers should consult the primary literature and perform a thorough risk assessment before undertaking any experimental work.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Characterized by the presence of a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, its unique electronic and structural properties make it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a molecule of significant interest in medicinal chemistry and material science.[1][2]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols, data summaries, and visualizations to support researchers and developers in their work.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. These properties dictate its solubility, reactivity, and potential applications. At room temperature, it typically appears as a yellow to light brown crystalline solid.[3][4]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O₂ | [1][3][4] |

| Molecular Weight | 156.11 g/mol | [4][5][6][7] |

| Melting Point | 96.0 to 100.0 °C | [1][3][4][8] |

| Boiling Point | 295.5 °C at 760 mmHg (Predicted) | [3][4][8] |

| Density | 1.448 g/cm³ (Predicted) | [3][4][8] |

| Water Solubility | Slightly soluble | [4][8] |

| pKa | -1.36 ± 0.25 (Predicted) | [4][8] |

| LogP (Octanol-Water Partition Coefficient) | 2.42 | [3] |

| Vapor Pressure | 0.00152 mmHg at 25°C | [3] |

| Flash Point | 132.5 °C | [3] |

| Refractive Index | 1.603 | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are generalized experimental protocols relevant for a solid aromatic compound like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small, dry sample of this compound is finely powdered.

-

Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

-

System Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration : The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification : A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a calibration curve.

Synthesis and Reactivity

This compound is a synthetic compound and does not occur naturally.[3] It is typically synthesized through multi-step chemical reactions. One common approach involves the selective reduction of a dinitro precursor.

Caption: A generalized workflow for the synthesis of this compound via selective reduction.

The reactivity of this compound is governed by its three functional groups:

-

The amino group is a nucleophile and can undergo reactions such as diazotization, acylation, and alkylation.

-

The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. It can also be reduced to an amino group.

-

The fluorine atom is a halogen substituent that can be displaced in nucleophilic aromatic substitution reactions, a key feature in the synthesis of more complex molecules.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a highly valuable intermediate in several industrial and research applications.

Caption: Relationship between properties and applications of this compound.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly useful in creating anti-cancer agents and other therapeutic compounds by allowing for the development of complex molecules that can interact with biological pathways.[1][2] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability.[9] It is also used in synthesizing fluorine-containing benzimidazoles with anti-lipase activity.[6]

-

Agrochemicals : this compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

-

Dye Manufacturing : The chromophoric nitro group and the auxochromic amino group make this molecule a useful precursor in the production of vibrant dyes and pigments for the textile and printing industries.[1]

-

Material Science : It contributes to the development of advanced materials, including specialized polymers and composites used in various high-performance applications.[1]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a foundational element in the synthesis of a wide array of valuable products. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and innovative application in drug discovery, material science, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 2369-11-1 [m.chemicalbook.com]

- 5. This compound | C6H5FN2O2 | CID 75399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. scbt.com [scbt.com]

- 8. 2369-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

5-Fluoro-2-nitroaniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitroaniline (CAS Number: 2369-11-1), a key chemical intermediate. The document details its chemical and physical properties, molecular structure, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Core Chemical Identity

This compound is an organic compound featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.[1] Its unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

-

IUPAC Name: this compound[6]

-

Alternate Names: 2-Amino-4-fluoronitrobenzene, 5-fluoro-2-nitrophenylamine[1][3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 156.11 g/mol | [3][6] |

| Appearance | Light yellow to brown powder or crystals | [1][2][5][7] |

| Melting Point | 96.0 to 100.0 °C | [2][7][8] |

| Boiling Point | 295.5 ± 20.0 °C (Predicted) | [8] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [7][8] |

| Purity | Typically >98.0% (GC) | [7] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [7][9] |

Spectroscopic Information: Spectral data for this compound is available across various databases, which is crucial for structural confirmation and purity analysis. Available data includes:

Molecular Structure

The molecular structure of this compound consists of a benzene ring with three substituents. The amino (-NH₂) and nitro (-NO₂) groups are positioned ortho to each other, while the fluorine (-F) atom is in the meta position relative to the nitro group and para to the amino group. This arrangement of electron-withdrawing (nitro and fluoro) and electron-donating (amino) groups influences the molecule's reactivity and properties.

Synthesis and Experimental Protocols

This compound is synthesized via several methods. Below are detailed protocols for two common approaches.

Method 1: Amination of 2,4-Difluoronitrobenzene (B147775)

This method involves the reaction of 2,4-difluoronitrobenzene with ammonia (B1221849), where the fluorine atom at the 4-position is selectively substituted by an amino group.

-

Experimental Protocol:

-

In a 500mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.[14]

-

Initiate stirring and introduce 42.5g of ammonia gas while maintaining the temperature between 35-40°C.[14]

-

Hold the reaction mixture at this temperature for 3 hours.[14]

-

Monitor the reaction for the disappearance of the starting material.[14]

-

Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.[14]

-

Filter the resulting solid to obtain this compound. The reported yield is approximately 98.5%.[14]

-

Method 2: Selective Reduction of 2,4-Dinitrofluorobenzene

This process involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[15]

-

Experimental Protocol:

-

Prepare a suspension of 8.1g of electrolytic iron powder in 100 ml of acetic acid and heat it to reflux.[15]

-

Separately, dissolve 9g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid.[15]

-

Add the 2,4-dinitrofluorobenzene solution to the refluxing iron suspension.[15]

-

Continue refluxing the mixture for 10 minutes.[15]

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.[15]

-

Wash the organic extracts sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[15]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate to yield crude crystals.[15]

-

Recrystallize the crude product from ethanol (B145695) to obtain pure this compound. The reported yield is 70%.[15]

-

Caption: Synthesis workflows for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in various fields due to its versatile chemical reactivity.

-

Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly fluorine-containing benzimidazoles with anti-lipase activity and various anti-cancer agents.[2][4] Its structure allows for modifications that can influence biological pathways.[2]

-

Agrochemicals: The compound is used to formulate herbicides and pesticides, contributing to crop protection.[2]

-

Dye Manufacturing: It serves as an intermediate in the production of dyes and pigments.[2][5]

-

Radiopharmaceutical Synthesis: In nuclear medicine, it can be used as an intermediate for synthesizing radiolabeled compounds for diagnostic and therapeutic purposes, such as in tumor imaging with Positron Emission Tomography (PET).[5]

-

Material Science: It contributes to the development of advanced materials like polymers and composites.[2]

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3] The following table summarizes its GHS hazard statements and precautionary measures.

| Hazard Category | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| Skin Irritation | H315: Causes skin irritation.[7] | P264: Wash skin thoroughly after handling.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[7] |

| Eye Irritation | H319: Causes serious eye irritation.[7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

| Respiratory Irritation | May cause respiratory irritation.[16] | P271: Use only outdoors or in a well-ventilated area.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[17][18]

-

Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[16][17]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[16][17]

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[7][17]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. bloomtechz.com [bloomtechz.com]

- 6. This compound | C6H5FN2O2 | CID 75399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2369-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound CAS#: 2369-11-1 [m.chemicalbook.com]

- 9. 2369-11-1|this compound|BLD Pharm [bldpharm.com]

- 10. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR [m.chemicalbook.com]

- 11. This compound(2369-11-1) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 14. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. 5.imimg.com [5.imimg.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Fluoro-2-nitroaniline. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental methodologies, and a clear visualization of the analytical workflow.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from verified sources to ensure accuracy and reliability for research and drug development applications.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.07 | dd | J = 6.0, 3.3 Hz | H-3 |

| 6.77 | dd | J = 9.0, 2.1 Hz | H-6 |

| 6.44-6.61 | m | H-4 | |

| 7.62 | s (br) | -NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.5 (d, ¹JCF = 248.5 Hz) | C-5 |

| 149.2 | C-1 |

| 131.8 | C-2 |

| 126.9 (d, ³JCF = 10.5 Hz) | C-6 |

| 108.5 (d, ²JCF = 24.5 Hz) | C-4 |

| 103.6 (d, ²JCF = 28.5 Hz) | C-3 |

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section details a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 300 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Peak Picking and Integration: Identify and list all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from initial sample preparation to the final structural elucidation.

An In-depth Technical Guide to Interpreting the FTIR Spectrum of 5-Fluoro-2-nitroaniline

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound. This guide offers a detailed interpretation of the FTIR spectrum of 5-Fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active molecules.

Core Molecular Structure

This compound (C₆H₅FN₂O₂) is an aromatic compound featuring a benzene (B151609) ring substituted with three functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a fluorine atom (-F). The positions of these groups on the aromatic ring dictate the vibrational modes observed in the FTIR spectrum, providing a unique spectral signature.

Experimental Protocol for FTIR Analysis

The acquisition of a high-quality FTIR spectrum is fundamental for accurate interpretation. The following outlines a standard experimental protocol for analyzing a solid sample like this compound.

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

In a dry agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction using the previously recorded background spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational frequencies of its specific functional groups. An experimental Attenuated Total Reflectance (ATR) IR spectrum of the isomeric 2-Fluoro-5-nitroaniline, which is the same molecule, is available and serves as a reference for the interpretation.

Data Presentation: Key Vibrational Frequencies

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium to Strong |

| 3100 - 3000 | Aromatic C-H Stretching | Aromatic Ring | Medium to Weak |

| 1630 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretching | Nitro Group (-NO₂) | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretching | Nitro Group (-NO₂) | Strong |

| 1400 - 1000 | C-N Stretching | Aromatic Amine | Medium |

| 1250 - 1000 | C-F Stretching | Aryl Fluoride | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Detailed Peak Assignments

-

N-H Stretching (3500 - 3300 cm⁻¹): Primary amines typically exhibit two distinct peaks in this region. The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching. The presence of these two bands is a clear indicator of the primary amine group.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sharp, medium to weak intensity bands in this region are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the benzene ring.

-

N-H Bending (1630 - 1590 cm⁻¹): The scissoring vibration of the -NH₂ group gives rise to a medium to strong absorption band in this region. This peak can sometimes overlap with the aromatic C=C stretching vibrations.

-

Nitro Group Stretching (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The nitro group is characterized by two very strong and distinct absorption bands.[1] The band at higher wavenumber is due to the asymmetric stretching of the N=O bonds, while the band at lower wavenumber corresponds to the symmetric stretch.[1] These are often the most intense peaks in the spectrum of a nitro compound.

-

C-N Stretching (1400 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the aromatic amine typically appears in this region as a medium intensity band.

-

C-F Stretching (1250 - 1000 cm⁻¹): The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the spectrum. The exact position can vary depending on the substitution pattern of the aromatic ring.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong bands in this region. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected.

Logical Workflow for Spectral Interpretation

The process of interpreting an FTIR spectrum follows a logical progression from identifying key functional groups to a detailed analysis of the fingerprint region.

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

The FTIR spectrum of this compound presents a clear and interpretable set of absorption bands that are consistent with its molecular structure. By systematically analyzing the characteristic vibrational frequencies of the primary amine, nitro group, aryl fluoride, and the substituted benzene ring, a confident identification and structural confirmation can be achieved. This in-depth guide provides the necessary framework for researchers and scientists to effectively utilize FTIR spectroscopy in the characterization of this important chemical compound.

References

Mass Spectrometry Analysis of 5-Fluoro-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. It details methodologies for qualitative and quantitative analysis, including a proposed fragmentation pathway based on established principles of mass spectrometry and data from isomeric compounds. This document is intended to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering detailed experimental protocols and data interpretation guidelines.

Introduction

This compound (C₆H₅FN₂O₂) is an aromatic amine with a molecular weight of approximately 156.12 g/mol . Its chemical structure, featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group, makes it a valuable building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the requisite sensitivity and specificity for these analytical challenges. This guide outlines the expected mass spectrometric behavior of this compound and provides a robust experimental protocol for its analysis.

Predicted Fragmentation Pattern

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) at m/z 156. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46 Da). This would yield a fragment ion at m/z 110.

-

Loss of nitric oxide (-NO): Another characteristic fragmentation is the loss of a nitric oxide radical (mass = 30 Da), which would produce a fragment ion at m/z 126.

-

Formation of a benzyne-type fragment: Subsequent fragmentation of the m/z 110 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation for anilines, or other neutral losses, leading to smaller fragments. A prominent fragment at m/z 83 is observed in the spectrum of the isomer 2-Fluoro-5-nitroaniline, which could arise from the loss of HCN from the m/z 110 ion, followed by rearrangement.

The predicted fragmentation pathway is visualized in the following diagram:

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

-

Sample Extraction (from a solid matrix): a. Weigh a known amount of the homogenized sample. b. Add a suitable extraction solvent (e.g., methanol, acetonitrile). c. Vortex or sonicate for a specified time to ensure complete extraction. d. Centrifuge the sample to pellet any solid material. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UPLC-HRMS Method

The following diagram illustrates the general experimental workflow:

Table 1: UPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Table 2: HRMS Parameters (example for an Orbitrap-based instrument)

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Sheath Gas Flow Rate | 35 (arbitrary units) |

| Auxiliary Gas Flow Rate | 10 (arbitrary units) |

| Capillary Temperature | 320 °C |

| Scan Type | Full Scan |

| Mass Range | m/z 50-500 |

| Resolution | 70,000 |

| Data Acquisition Mode | Profile |

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the prepared working standard solutions. The peak area of the molecular ion (or a prominent fragment ion) is plotted against the concentration. The following table provides an example of typical quantitative data that could be obtained from a validated UPLC-HRMS method.

Table 3: Illustrative Quantitative Data for this compound

| Parameter | Typical Value |

| Retention Time | ~3.5 min (dependent on exact conditions) |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established chemical principles, offers a reliable basis for the identification of this compound. The detailed UPLC-HRMS protocol serves as a robust starting point for method development and validation. The presented data structure and illustrative quantitative results offer a template for reporting and interpreting analytical findings. This guide is intended to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this important chemical intermediate.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Bond Angles of 5-Fluoro-2-nitroaniline

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and key molecular geometry of 5-Fluoro-2-nitroaniline (also known as 2-Fluoro-5-nitroaniline), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic parameters, intramolecular bond angles, and the experimental methodology employed for this determination, presenting a comprehensive resource for understanding the solid-state conformation of this molecule.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967 (9) |

| b (Å) | 3.7559 (3) |

| c (Å) | 14.4539 (10) |

| α (°) | 90 |

| β (°) | 102.143 (3) |

| γ (°) | 90 |

| Volume (ų) | 646.33 (8) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| CCDC Deposition Number | 1829279 |

Molecular Geometry: Bond Angles

A precise understanding of the molecular geometry is critical for computational modeling and structure-activity relationship (SAR) studies. The bond angles of this compound reveal the spatial arrangement of its constituent atoms. Key bond angles are presented in the table below.[1]

| Atoms | Angle (°) |

| F1—C2—C3 | 119.0 (2) |

| F1—C2—C1 | 116.9 (2) |

| C2—C3—C4 | 119.0 (2) |

| C5—C4—C3 | 117.85 (19) |

| C5—C6—C1 | 119.77 (19) |

| O1—N1—O2 | 122.5 (2) |

| O1—N1—C5 | 118.28 (19) |

| O2—N1—C5 | 119.22 (19) |

| N2—C1—C6 | 122.51 (19) |

| N2—C1—C2 | 118.2 (2) |

| C6—C1—C2 | 119.28 (19) |

| C1—N2—H2A | 117 (2) |

| C1—N2—H2B | 111.9 (18) |

| H2A—N2—H2B | 128 (3) |

The dihedral angle between the nitro group and the benzene (B151609) ring is a noteworthy feature, measured at 3.68 (2)°. An intramolecular N—H⋯F hydrogen bond is also observed.[2][3][4]

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

-

Dissolution: 4 grams of 2-Fluoro-5-nitroaniline were dissolved in a minimal amount of ethanol.

-

Sonication and Microwave Irradiation: The solution was sonicated for one hour, followed by microwave irradiation for approximately ten minutes, resulting in a paste-like material.

-

Recrystallization: The resulting paste was dissolved in 10 ml of ethanol.

-

Crystal Growth: Brown, block-shaped single crystals suitable for X-ray diffraction were recovered after 48 hours as the solvent evaporated.

X-ray Diffraction Data Collection and Refinement

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The data collection was performed using ω and φ scans.

-

Cell Refinement: The unit cell parameters were refined using the collected diffraction data.

-

Data Reduction: The raw diffraction data were processed and corrected for various factors to yield a set of unique structure factors.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined on F². The positions of the non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined with distance restraints, while the carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.

Molecular structure of this compound.

References

The Rising Potential of 5-Fluoro-2-nitroaniline Derivatives in Biological Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline, a versatile chemical intermediate, is progressively gaining recognition as a valuable scaffold in the synthesis of novel compounds with significant biological activities.[1][2] Its unique molecular architecture, featuring a fluorine atom and a nitro group on an aniline (B41778) ring, provides a reactive platform for the development of a diverse array of derivatives.[1] These derivatives have shown promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, while the nitro group can be a key pharmacophore for certain biological activities and a handle for further chemical modifications.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by quantitative data and detailed experimental protocols.

Synthesis of Biologically Active Derivatives

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds and other derivatives.[1][5] A common synthetic route involves the reaction of the amino group with various electrophiles or participation in cyclization reactions to form heterocyclic systems like benzimidazoles.[6][7]

General Synthetic Workflow for Benzimidazole (B57391) Derivatives from this compound

A prevalent application of this compound is in the synthesis of fluorinated benzimidazoles, a class of compounds known for their broad spectrum of biological activities.[2][6] The general workflow involves a reductive cyclization process.

Biological Activities of this compound Derivatives

Derivatives of this compound and its isomers have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Fluorinated benzimidazoles derived from precursors like this compound have shown significant antiproliferative activity against various cancer cell lines.[6] The introduction of different substituents on the benzimidazole core allows for the fine-tuning of their cytotoxic potency and selectivity.

Table 1: Anticancer Activity of Fluoro-Substituted Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ORT14 | A549 (Lung) | 0.377 | [2][6] |

| ORT14 | A498 (Kidney) | 0.377 | [2][6] |

| ORT14 | A375 (Melanoma) | 0.377 | [2][6] |

| ORT14 | HeLa (Cervical) | 0.188 | [2][6] |

| ORT14 | HepG2 (Liver) | 0.188 | [2][6] |

| ORT15 | A549 (Lung) | 0.354 | [6] |

| ORT15 | A498 (Kidney) | 0.354 | [6] |

| ORT15 | HeLa (Cervical) | 0.354 | [6] |

| ORT15 | A375 (Melanoma) | 0.177 | [6] |

| ORT15 | HepG2 (Liver) | 0.177 | [6] |

Note: The presented data is for fluoro-substituted benzimidazoles, which can be synthesized from this compound precursors.

Antimicrobial Activity

Derivatives of the isomeric 2-fluoro-5-nitroaniline (B1294389) have been synthesized and evaluated for their antibacterial properties. Organotellurium and organomercury compounds derived from 2-fluoro-5-nitroaniline have shown high activity against a panel of pathogenic bacteria.[8]

Table 2: Antibacterial Activity of 2-Fluoro-5-nitroaniline Derivatives

| Compound | E. coli (mm) | Pseudomonas spp. (mm) | Klebsiella pneumonia (mm) | Staphylococcus aureus (mm) | Proteus spp. (mm) | Reference |

| 3 | 25 | 20 | 22 | 20 | 17 | [8] |

| 6 | 22 | 18 | 20 | 18 | 15 | [8] |

| 9 | 20 | 16 | 18 | 17 | 14 | [8] |

| 10 | 25 | 20 | 22 | 20 | 17 | [8] |

| Ampicillin | 30 | 32 | 38 | 42 | 19 | [8] |

Note: The data represents the diameter of the inhibition zone in mm.

Schiff bases are another class of derivatives that can be synthesized from this compound. While specific data for this compound-derived Schiff bases is limited, Schiff bases in general are known for their antimicrobial properties.[9][10]

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many this compound derivatives are still under investigation, the biological activities of related compounds suggest potential mechanisms of action. For instance, many anticancer agents derived from aniline precursors are known to function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[11]

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention.[11][12] It is plausible that certain derivatives of this compound could exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or other kinases within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Experimental Protocols

Synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine (A Benzimidazole Derivative)

This protocol describes a one-pot reductive cyclization to synthesize a fluorinated benzimidazole derivative.[7]

Materials:

-

This compound

-

p-Tolualdehyde

-

Sodium Dithionite (B78146) (Na₂S₂O₄)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a 250 mL round-bottom flask, combine this compound (1.0 eq.) and p-tolualdehyde (1.1 eq.).

-

Add ethanol and deionized water (e.g., in a 2:1 ratio) to the flask to form a suspension.

-

Heat the mixture to reflux (approximately 80°C) with stirring.

-

Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding cold deionized water.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Directions

This compound and its derivatives represent a promising area of research in medicinal chemistry. The existing data, primarily from related fluoro-substituted benzimidazoles and isomers, highlights their potential as potent anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a wider variety of derivatives directly from this compound to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. usbio.net [usbio.net]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. ajol.info [ajol.info]

- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

5-Fluoro-2-nitroaniline: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known toxicological data and essential handling precautions for 5-Fluoro-2-nitroaniline (CAS No. 2369-11-1). The information is intended to ensure the safe use of this compound in research and development settings.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[1][2] However, based on available data, it is classified as hazardous. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]

Quantitative Toxicological Data

Specific quantitative toxicity values such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. However, its hazard classifications provide an indication of its toxic potential.

Table 1: Summary of Hazard Classifications for this compound

| Toxicity Endpoint | Hazard Classification | Key Findings |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Ingestion may cause harmful effects. |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1] | Skin contact may be harmful. |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1] | Inhalation of dusts or mists may be harmful. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][3] | Direct contact can cause skin irritation, redness, and pain.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[1][3] | Contact with eyes can cause serious irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][3] | Inhalation may lead to irritation of the respiratory tract.[4] |

| Genotoxicity/Carcinogenicity | Not Classified | Data is not available to determine mutagenic or carcinogenic properties.[1] |

| Sensitization | Not Classified | No data is available regarding its potential as a skin sensitizer.[5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessments of this compound are not publicly available in the cited safety data sheets. Toxicological evaluations for chemical substances are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

For context, a general methodology for an acute oral toxicity study (often following OECD Guideline 423) would involve:

-

Animal Selection: Typically using a single sex of rodent (e.g., female rats).

-

Dose Administration: Administering the substance by gavage at one of a series of defined dose levels.

-

Observation: Observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

Necropsy: Performing a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Using the results to determine the toxicity classification based on the number of mortalities at specific dose levels.

Handling and Safety Precautions

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

-

Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[1][2]

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of hazardous chemical compounds like this compound.

Storage and Disposal

-

Storage: Keep containers tightly sealed and store in a dry, cool, and well-ventilated location.[1][7]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2][7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3] Prevent the spillage from entering drains or water courses.[6]

References

5-Fluoro-2-nitroaniline: A Comprehensive Review of its Synthesis, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile fluorinated aromatic compound that has garnered significant attention in various fields of chemical research and development. Its unique molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) scaffold, imparts distinct chemical reactivity and biological activity, making it a valuable building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive literature review of the research on this compound, covering its synthesis, chemical and physical properties, and its diverse applications in medicinal chemistry, dye manufacturing, polymer science, and agrochemicals. The information is presented to be a practical resource for researchers and professionals working in these areas.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

One common approach involves the nitration of p-fluoroaniline derivatives. For instance, the nitration of 4-fluoroacetanilide (B1213217) followed by hydrolysis of the acetyl group can yield this compound. Another route starts from 2,4-dinitrofluorobenzene, where the nitro group at the 2-position is selectively reduced.[1] A detailed protocol for this selective reduction is provided below.

Experimental Protocol: Selective Reduction of 2,4-dinitrofluorobenzene

Materials:

-

2,4-dinitrofluorobenzene

-

Iron powder (electrolytic or reduced)

-

Acetic acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

A suspension of iron powder (8.1 g) in acetic acid (100 ml) is heated to reflux.

-

A solution of 2,4-dinitrofluorobenzene (9 g) in acetic acid (30 ml) is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed for an additional 10 minutes after the addition is complete.

-

The mixture is then poured into ice-water and extracted with ethyl acetate.

-

The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield this compound as orange crystals.[2]

Yield: 70%[2] Melting Point: 97 - 98°C[2]

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2369-11-1 | |

| Molecular Formula | C₆H₅FN₂O₂ | |

| Molecular Weight | 156.11 g/mol | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the amine group, the N-O stretching of the nitro group, and the C-F stretching.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

-

Crystal Structure: The crystal structure of the related isomer, 2-Fluoro-5-nitroaniline (B1294389), has been determined by X-ray crystallography, revealing a monoclinic crystal system with the space group P2/n. The dihedral angle between the nitro group and the benzene (B151609) ring is 3.68 (2)°.[4]

Applications of this compound

This compound serves as a key intermediate in the synthesis of a variety of commercially important molecules.

Anticancer Agents

A significant area of research on this compound focuses on its use as a precursor for the synthesis of heterocyclic compounds with potential anticancer activity. Benzimidazole (B57391) and quinoxaline (B1680401) derivatives synthesized from this starting material have shown promising results in preclinical studies.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects. The synthesis of these derivatives often involves the condensation of this compound or its derivatives with carboxylic acids or their equivalents. Some of these compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. For example, a novel benzimidazole acridine (B1665455) derivative was found to induce apoptosis in human colon cancer cells via the ROS-JNK signaling pathway.[5][6]

Quinoxaline derivatives are another class of heterocyclic compounds that have been extensively studied for their anticancer properties. They are typically synthesized by the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. Quinoxalines derived from this compound have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[7][8][9]

The following table summarizes the in vitro anticancer activity of some representative quinoxaline derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [10] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [10] |

| Compound 11g | HepG-2 (Liver) | 4.50 | [11] |

| Compound 11g | MCF-7 (Breast) | 2.40 | [11] |

| Compound 11g | HCT-116 (Colon) | 5.90 | [11] |

| Compound 17b | MCF-7 (Breast) | 2.3 | [12] |

| Compound 17b | HepG-2 (Liver) | 2.8 | [12] |

Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects. For instance, some benzimidazole and quinoxaline compounds have been shown to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[6][13][14][15] Molecular docking studies have also been employed to understand the binding interactions of these compounds with their target proteins, such as EGFR and VEGFR-2.[8][15]

Experimental workflow for anticancer drug discovery.

Proposed apoptosis signaling pathway.

Dyes and Pigments

This compound is a valuable diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the color and fastness properties of the resulting dyes. The synthesis of azo dyes from this compound follows the classical diazotization-coupling reaction sequence.[16][17][18]

Materials:

-

This compound

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

A coupling component (e.g., β-naphthol)

-

Sodium hydroxide

Procedure:

-

Diazotization: this compound is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.

-

Coupling: The coupling component (e.g., β-naphthol) is dissolved in an aqueous solution of sodium hydroxide. The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.

-

Isolation: The precipitated azo dye is collected by filtration, washed with water, and dried.

The photophysical properties of these dyes, such as their absorption and emission spectra, are of great interest for various applications. For instance, dis-azo dyes derived from a related compound, 2-methoxy-5-nitroaniline, have been synthesized and their absorption maxima (λmax) and molar extinction coefficients (log ε) have been reported.[19]

| Dye | λmax (nm) | log ε |

| 5a | 467 | 4.30 |

| 5b | 620 | 4.90 |

| 5c | 510 | 4.58 |

| 5d | 525 | 4.60 |

| 5e | 501 | 4.52 |

| 5f | 530 | 4.65 |

Polymer Science

This compound can be incorporated into polymer backbones to modify their properties. For example, it can be used as a monomer in the synthesis of polyamides. The presence of the fluorine atom can enhance the thermal stability, solubility, and flame retardancy of the resulting polymers. The synthesis of polyamides from this compound typically involves a polycondensation reaction with a diacid chloride.[20][21]

Workflow for polymer synthesis and characterization.

Agrochemicals

This compound and its derivatives have been explored for their potential use in agrochemicals, particularly as herbicides.[2] For example, certain triazole derivatives of nitroanilines have shown herbicidal activity. The development of new herbicides is crucial for modern agriculture, and fluorinated compounds often exhibit enhanced biological activity. Quantitative structure-activity relationship (QSAR) studies can be employed to optimize the herbicidal efficacy of these compounds.[22]

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its applications span across multiple disciplines, from the development of life-saving anticancer drugs to the creation of novel materials and agrochemicals. The research highlighted in this review demonstrates the significant potential of this compound and its derivatives. Further exploration of the structure-activity relationships of this compound derivatives is likely to lead to the discovery of new molecules with enhanced properties and functionalities, contributing to advancements in medicine, materials science, and agriculture. This comprehensive guide serves as a foundational resource for researchers and professionals, providing detailed insights into the current state of this compound research and paving the way for future innovations.

References

- 1. researchwith.njit.edu [researchwith.njit.edu]

- 2. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]